2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine
CAS No.: 2034315-10-9
Cat. No.: VC6313170
Molecular Formula: C15H16N4O2
Molecular Weight: 284.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034315-10-9 |
|---|---|
| Molecular Formula | C15H16N4O2 |
| Molecular Weight | 284.319 |
| IUPAC Name | (4-pyridin-4-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone |
| Standard InChI | InChI=1S/C15H16N4O2/c20-15(14-17-6-1-7-18-14)19-10-4-13(5-11-19)21-12-2-8-16-9-3-12/h1-3,6-9,13H,4-5,10-11H2 |
| Standard InChI Key | VVCNKDLHPWLVBJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Piperidine-1-carbonyl group: A saturated six-membered nitrogen-containing ring connected via a carbonyl (-C=O) linker.
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Pyridin-4-yloxy substituent: A pyridine ring attached through an ether (-O-) bond at the para position .
This configuration enables π-π stacking interactions and hydrogen bonding, critical for binding to biological targets such as kinases .
Physicochemical Characteristics
The moderate LogP value suggests balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility—a desirable trait for drug candidates .
Synthesis Pathways
Key Synthetic Strategies
Synthesis typically proceeds via a multi-step sequence:
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Piperidine Functionalization: 4-Hydroxypiperidine is reacted with 4-chloropyridine under nucleophilic aromatic substitution (SNAr) conditions to form 4-(pyridin-4-yloxy)piperidine.
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Carbonyl Bridging: The piperidine intermediate undergoes acyl chloride coupling with pyrimidine-2-carboxylic acid using Schotten-Baumann conditions .
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Purification: Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.
Reaction conditions (e.g., DMF as solvent, 60°C) are critical to avoid side reactions such as over-oxidation .
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine C2 position requires careful catalyst selection (e.g., Pd(PPh3)4) .
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Stability of Intermediates: The pyridin-4-yloxy group is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments.
Material Science Applications
Organic Electronics
The conjugated π-system enables use as:
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Electron-Transport Layers (ETLs): Mobility ≈10⁻³ cm²/V·s (similar to C60 derivatives).
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Ligands in Coordination Polymers: Forms stable complexes with Cu(II) and Zn(II) .
Challenges and Future Directions
Metabolic Stability
Despite improvements over early analogs, hepatic clearance remains suboptimal. Strategies include:
Synthetic Scalability
Current routes suffer from low yields (∼35%) due to side reactions. Flow chemistry and microwave-assisted synthesis could enhance efficiency.
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